![molecular formula C8H15N4O13P3 B1205430 5-Aza-2'-deoxycytidine-5'-triphosphate CAS No. 72052-96-1](/img/structure/B1205430.png)
5-Aza-2'-deoxycytidine-5'-triphosphate
Overview
Description
5-Aza-2’-deoxycytidine-5’-triphosphate, also known as decitabine, is a chemical analog of cytidine, a nucleoside in DNA and RNA . It is used as a medication for the treatment of myelodysplastic syndrome, myeloid leukemia, and juvenile myelomonocytic leukemia . It was first synthesized in Czechoslovakia as a potential chemotherapeutic agent for cancer .
Synthesis Analysis
Deoxycytidine analogues, such as 5-aza-2-deoxycytidine, are widely used for the treatment of malignant diseases . They are commonly inactivated by cytidine deaminase (CDD), or by deoxycytidine monophosphate deaminase (dCMP deaminase). Additional metabolic pathways, such as phosphorylation, can substantially contribute to their (in)activation .Molecular Structure Analysis
5-Aza-2’-deoxycytidine is a chemical analogue of the nucleoside cytidine, which is present in DNA and RNA . It is thought to have antineoplastic activity via two mechanisms – at low doses, by inhibiting of DNA methyltransferase, causing hypomethylation of DNA .Chemical Reactions Analysis
Deoxynucleoside analogues such as 5-aza-2-deoxycytidine are converted into the triphosphate inside S-phase cells and are incorporated in place of cytosine into DNA . Ribonucleosides such as 5-azacytidine or zebularine are reduced at the diphosphate level by ribonucleotide reductase for incorporation .Scientific Research Applications
Nucleotidohydrolases and Cellular Response
- Topic : Role in Cellular Response to Anti-Cancer Nucleoside
- Details : 5-Aza-2'-deoxycytidine-5'-triphosphate (aza-dCTP) impacts the expression of several pyrimidine metabolic enzymes, including DCTPP1 and dUTPase, in response to the anti-cancer nucleoside decitabine. These enzymes play a role in the cellular response to this compound, suggesting their potential as targets in chemotherapy (Requena et al., 2016).
- Topic : Facilitating Analysis of DNA Dynamics
- Details : 5-Aza-2'-deoxycytidine-5'-triphosphate assists in analyzing in vivo dynamics of DNA-centered processes, including replication and repair. It serves as a substrate for DNA polymerases and can be visualized in specific cellular contexts, enhancing the understanding of DNA dynamics (Guan et al., 2011).
Future Directions
5-Aza-2’-deoxycytidine is currently under clinical evaluation for the treatment of acute myeloid leukemia (AML) and other malignancies . Future research will likely focus on understanding the impact of epigenetic alterations on cancer cell glycosylation, and how this potentially impacts the overall fate of those cells . These observations should be taken into consideration in the design of new clinical trials using 5-AZA-CdR or 5-AC in patients with MDS and AML .
properties
IUPAC Name |
[[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N4O13P3/c9-7-10-3-12(8(14)11-7)6-1-4(13)5(23-6)2-22-27(18,19)25-28(20,21)24-26(15,16)17/h3-6,13H,1-2H2,(H,18,19)(H,20,21)(H2,9,11,14)(H2,15,16,17)/t4-,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYYBBDIYHRTCW-KVQBGUIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N4O13P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90992783 | |
Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-imino-1,4-dihydro-1,3,5-triazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90992783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aza-2'-deoxycytidine-5'-triphosphate | |
CAS RN |
72052-96-1 | |
Record name | 5-Aza-2'-deoxycytidine-5'-triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072052961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-imino-1,4-dihydro-1,3,5-triazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90992783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-AZA-2'-DEOXYCYTIDINE TRIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJX4AL4ENX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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